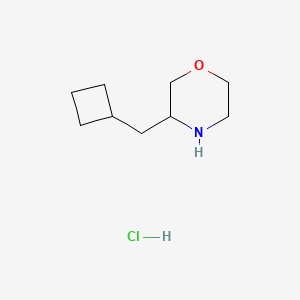
3-(Cyclobutylmethyl)morpholine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutylmethyl)morpholine;hydrochloride is a chemical compound with the CAS Number 2445791-06-8 . It has a molecular weight of 191.7 and its IUPAC name is 3-(cyclobutylmethyl)morpholine hydrochloride . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, such as this compound, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H . This indicates the presence of a cyclobutylmethyl group attached to a morpholine ring, along with a hydrochloride group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 191.7 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-(Cyclobutylmethyl)morpholine; hydrochloride is involved in the synthesis of complex organic compounds, showcasing its role in creating novel chemical structures with potential for varied applications. One study demonstrates the synthesis of oxime derivatives containing morpholine groups, highlighting the compound's utility in forming structures with potential biological activity (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005). Another example includes the synthesis of enantiomerically pure morpholine building blocks, underlining its importance in medicinal chemistry for improving pharmacokinetic and pharmacodynamic properties of pharmaceuticals (Stojiljkovic et al., 2022).
Biological and Pharmacological Applications
Beyond its chemical synthesis applications, 3-(Cyclobutylmethyl)morpholine; hydrochloride serves as a key intermediate in the development of biologically active compounds. For instance, its role in synthesizing compounds with antidepressant activities (Yuan, 2012) and antitumor activities (Isakhanyan et al., 2016) has been explored, indicating its potential in therapeutic applications.
Material Science and Corrosion Inhibition
3-(Cyclobutylmethyl)morpholine; hydrochloride derivatives have also been studied for their anti-corrosion properties, suggesting applications in materials science. Research on 8-hydroxyquinoline derivatives, including morpholine compounds, reveals their effectiveness in protecting mild steel in acidic environments, highlighting a potential application in corrosion inhibition and protection of industrial materials (Douche et al., 2020).
Antioxidant Activity
Furthermore, the evaluation of compounds structurally related to 3-(Cyclobutylmethyl)morpholine; hydrochloride for antioxidant activity has been documented, emphasizing their potential as sources of biologically active compounds with antioxidant properties. This underscores the compound's relevance in developing therapeutic agents with antioxidant capabilities (Firpo et al., 2019).
Safety and Hazards
The safety information for 3-(Cyclobutylmethyl)morpholine;hydrochloride indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" .
Eigenschaften
IUPAC Name |
3-(cyclobutylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)6-9-7-11-5-4-10-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDLUSBGGGFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



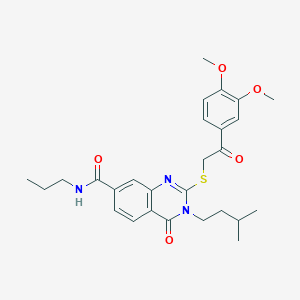
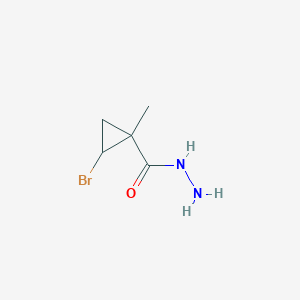
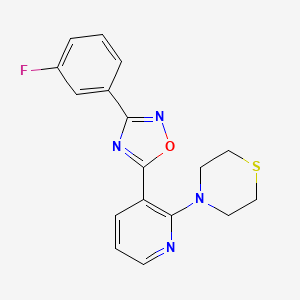
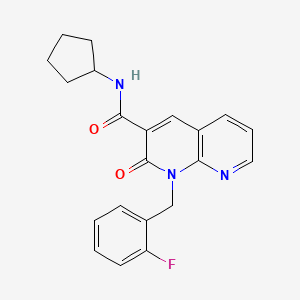
![(Z)-ethyl 4-((4-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2580720.png)

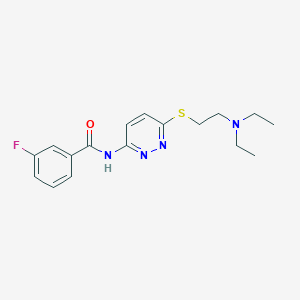
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B2580726.png)

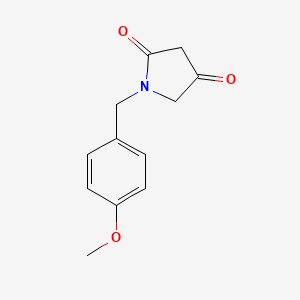
![(E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)
